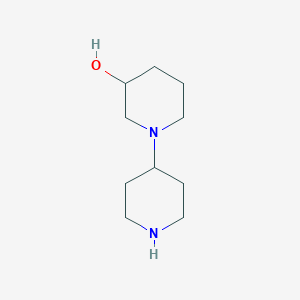

1,4'-Bipiperidin-3-OL

描述

Significance of Bipiperidine Scaffolds as Privileged Structures in Drug Discovery

Bipiperidine scaffolds are considered privileged structures in medicinal chemistry. nih.govnih.govscielo.br This designation stems from their recurring presence in a wide array of biologically active compounds and approved drugs. scielo.brelsevier.com The term "privileged structure" was first introduced to describe molecular frameworks that are capable of providing ligands for more than one type of receptor. cambridgemedchemconsulting.com These scaffolds, like bipiperidine, often possess favorable drug-like properties, including good metabolic stability and oral bioavailability.

The versatility of the bipiperidine core allows for the introduction of various functional groups at multiple positions, enabling chemists to fine-tune the pharmacological profile of a molecule. cambridgemedchemconsulting.com This structural flexibility is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties. The three-dimensional nature of the bipiperidine scaffold also allows it to present substituents in specific spatial orientations, facilitating precise interactions with biological targets.

Overview of Key Research Trajectories and Academic Significance for 1,4'-Bipiperidin-3-OL Analogues

Analogues of this compound have been the subject of significant academic and industrial research, with investigations spanning a variety of therapeutic areas. A notable research trajectory involves the development of these analogues as antagonists for chemokine receptors, particularly CCR5. The CCR5 receptor is a key co-receptor for HIV entry into host cells, making it an important target for antiviral therapies.

Furthermore, research has explored the potential of 1,4'-bipiperidine derivatives in other areas, including their activity as histamine (B1213489) H3 receptor antagonists and their potential application in treating neurological and psychiatric disorders. ontosight.ainih.gov The structural features of the 1,4'-bipiperidine core, combined with the hydroxyl group at the 3-position, provide a unique template for generating diverse chemical libraries for screening against various biological targets. smolecule.com

Historical Context and Evolution of Bipiperidine Derivatives in Pharmaceutical Research

The history of bipiperidine derivatives in pharmaceutical research is linked to the broader history of pyridine (B92270) and its derivatives. wikipedia.org Pyridine-based structures have long been recognized for their therapeutic potential, with many naturally occurring alkaloids containing a pyridine or piperidine (B6355638) ring. rsc.org The development of synthetic methods to create more complex derivatives, such as bipiperidines, has expanded the chemical space available to medicinal chemists. nih.govresearchgate.net

Early research into bipiperidine-containing compounds often focused on their central nervous system (CNS) activity. Over time, with a deeper understanding of disease biology and the advent of high-throughput screening, the applications of bipiperidine scaffolds have diversified significantly. The evolution of synthetic methodologies has also played a crucial role, allowing for more efficient and stereoselective synthesis of complex bipiperidine analogues, thereby facilitating detailed structure-activity relationship (SAR) studies.

Structure

3D Structure

属性

IUPAC Name |

1-piperidin-4-ylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQUIJQEUBAMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610673 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864356-11-6 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,4 Bipiperidin 3 Ol and Its Analogues

Established Synthetic Pathways to the 1,4'-Bipiperidin-3-OL Core Structure

The synthesis of the 1,4'-bipiperidine core, particularly with a hydroxyl substituent at the 3-position, can be approached through several strategic disconnections. A common and effective method involves the coupling of two appropriately functionalized piperidine (B6355638) rings. One of the most prevalent strategies is the N-alkylation of a piperidin-3-ol derivative with a suitably activated 4-substituted piperidine.

Multistep Synthetic Routes and Reaction Cascades

A frequently employed multistep synthesis for the this compound scaffold commences with commercially available starting materials. A typical sequence involves the reaction of 3-hydroxypiperidine (B146073) with a protected 4-piperidone. The initial step is often a reductive amination, where 3-hydroxypiperidine is reacted with a 1-protected-4-piperidone (for instance, N-Boc-4-piperidone) in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction forms the crucial C-N bond between the two piperidine rings. The subsequent removal of the protecting group, commonly a tert-butyloxycarbonyl (Boc) group, under acidic conditions, yields the final this compound.

An alternative approach involves the initial synthesis of 3-hydroxypiperidine itself, which can be prepared via the catalytic hydrogenation of 3-hydroxypyridine. This intermediate is then coupled with a suitable piperidine electrophile. For example, a piperidine ring bearing a good leaving group at the 4-position, such as a tosylate or a halide, can be used to alkylate the secondary amine of 3-hydroxypiperidine.

Reaction cascades, while less commonly reported for this specific molecule, could theoretically be employed. A hypothetical cascade might involve an initial Michael addition of a piperidine enamine to an activated olefin, followed by an intramolecular cyclization and reduction sequence to furnish the bipiperidine system.

| Route | Key Steps | Common Reagents | Advantages |

| Reductive Amination | 1. Reductive amination of 3-hydroxypiperidine and N-Boc-4-piperidone. 2. Deprotection. | Sodium triacetoxyborohydride, Trifluoroacetic acid | High efficiency, readily available starting materials. |

| N-Alkylation | 1. Synthesis of 3-hydroxypiperidine. 2. Alkylation with a 4-substituted piperidine. | 3-hydroxypyridine, H2/Catalyst, 4-tosylpiperidine | Modular, allows for variation in the second piperidine ring. |

Stereoselective Synthesis of this compound Enantiomers

The hydroxyl group at the 3-position of the piperidine ring introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers of this compound. The stereoselective synthesis of these enantiomers is of significant interest for pharmacological studies, as different stereoisomers often exhibit distinct biological activities.

One strategy to achieve stereoselectivity is to start with an enantiomerically pure precursor. For instance, the synthesis can commence with either (R)-3-hydroxypiperidine or (S)-3-hydroxypiperidine. These chiral starting materials can be obtained through various methods, including the resolution of racemic 3-hydroxypiperidine using chiral acids or through asymmetric synthesis. Once the chiral 3-hydroxypiperidine is obtained, it can be subjected to the previously described reductive amination or N-alkylation reactions to yield the corresponding enantiomer of this compound.

Another approach is the stereoselective reduction of a precursor ketone. For example, a 1,4'-bipiperidin-3-one could be synthesized and then subjected to asymmetric reduction using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands. This would install the hydroxyl group with a specific stereochemistry.

Exploration of Green Chemistry Principles in Bipiperidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. In the context of this compound synthesis, several green approaches can be considered.

The choice of solvent is another critical aspect of green chemistry. The replacement of hazardous chlorinated solvents with more environmentally benign alternatives like ethanol, water, or supercritical fluids is a key consideration. While not yet specifically reported for this compound, the broader field of piperidine synthesis is actively exploring these greener solvent systems.

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold possesses three primary sites for chemical modification: the two secondary amine nitrogen atoms of the piperidine rings and the hydroxyl group. These sites allow for the introduction of a wide range of functional groups to explore structure-activity relationships.

N-Alkylation and N-Acylation Reactions on Piperidine Rings

The secondary amines in the 1,4'-bipiperidine structure are nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting this compound with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or by reductive amination with aldehydes or ketones. The reaction conditions, including the choice of base and solvent, can influence the selectivity between mono- and di-alkylation. To achieve mono-alkylation, a protecting group strategy might be employed, where one of the nitrogen atoms is temporarily blocked while the other is functionalized.

N-Acylation introduces an amide functionality and is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule.

| Reaction | Reagents | Typical Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Aldehyde/Ketone | Base (e.g., K2CO3), Solvent (e.g., DMF); Reducing agent (e.g., NaBH(OAc)3) | N-Alkyl |

| N-Acylation | Acyl chloride, Anhydride (B1165640) | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | N-Acyl (Amide) |

Chemical Modifications at the Hydroxyl Moiety

The secondary hydroxyl group at the 3-position is another key site for derivatization. It can undergo a variety of reactions common to alcohols.

Esterification can be accomplished by reacting the hydroxyl group with acyl chlorides or carboxylic acids under appropriate conditions (e.g., using a coupling agent like DCC). This converts the alcohol into an ester, which can modulate the lipophilicity and metabolic stability of the compound.

Etherification involves the formation of an ether linkage. This can be achieved, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Oxidation of the secondary alcohol to a ketone (1,4'-bipiperidin-3-one) provides a precursor for further modifications, such as the introduction of different substituents at the 3-position via reactions with organometallic reagents.

Displacement of the hydroxyl group, after converting it into a better leaving group (e.g., a tosylate or mesylate), allows for the introduction of other functionalities, such as amines or halogens, through nucleophilic substitution reactions.

Diversification through Cross-Coupling Reactions (e.g., Suzuki Reactions)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. mdpi.com The versatility, mild reaction conditions, and high functional group tolerance of the Suzuki-Miyaura reaction make it particularly suitable for the late-stage functionalization of complex molecules like this compound analogues. nih.gov

The general catalytic cycle of a Suzuki-Miyaura coupling reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) intermediate.

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

While specific examples detailing the direct application of Suzuki reactions to this compound are not extensively documented in the readily available literature, the principles can be applied to its synthesis and diversification. For instance, a suitably protected 3-hydroxy-4-halopiperidine could be coupled with a piperidine-boronic acid derivative, or vice versa. The strategic placement of a halogen or a boron moiety on either of the piperidine rings allows for the targeted introduction of various substituents.

Recent advancements in cross-coupling methodologies have expanded the scope of accessible compounds. For example, poly-functionalized pyridines, which can be precursors to piperidines, are synthesized through sequential and regioselective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netrsc.org This highlights the potential for similar strategies to be applied to the synthesis of complex bipiperidine structures.

Table 1: Key Features of Suzuki-Miyaura Cross-Coupling for Potential Diversification of this compound

| Feature | Description | Relevance to this compound |

| Catalyst | Typically a Palladium(0) complex. | Allows for efficient bond formation under mild conditions, preserving the hydroxyl and amine functionalities. |

| Reactants | Organoboron compound and an organohalide. | A halo-substituted piperidin-3-ol derivative could be coupled with a piperidine-boronic acid, or the reverse. |

| Base | Required for the activation of the organoboron species. | The choice of base is crucial to avoid side reactions involving the hydroxyl and amine groups. |

| Solvent | A wide range of solvents can be used, often in aqueous mixtures. | Green and sustainable solvent choices are possible. researchgate.net |

| Functional Group Tolerance | High tolerance for various functional groups. | The hydroxyl and secondary amine groups on the this compound core are generally well-tolerated. |

Other cross-coupling reactions, such as Negishi and Stille couplings, also offer powerful alternatives for the synthesis of bipyridine and, by extension, bipiperidine structures. mdpi.com These reactions utilize organozinc and organotin reagents, respectively, and can sometimes offer complementary reactivity to Suzuki couplings. mdpi.com

Reaction Mechanisms and Chemical Transformations Relevant to this compound Functionality

The chemical reactivity of this compound is largely dictated by its key functional groups: the two secondary amine nitrogens and the hydroxyl group. Understanding the mechanisms of reactions involving these functionalities is crucial for the strategic modification and functionalization of the bipiperidine core.

Nucleophilic Substitution Reactions Involving Piperidine Nitrogen and Hydroxyl Group

Piperidine Nitrogen: The nitrogen atoms in the 1,4'-bipiperidine system are nucleophilic and can readily participate in substitution reactions. N-alkylation and N-arylation are common transformations used to introduce substituents onto the piperidine rings. These reactions typically proceed via an SN2 mechanism, where the nitrogen lone pair attacks an electrophilic carbon atom, displacing a leaving group. The functionalization of piperidine derivatives is a key strategy for modifying their biological activity. nih.gov

Hydroxyl Group: The hydroxyl group at the 3-position of the piperidine ring can also act as a nucleophile, although it is generally less nucleophilic than the amine nitrogens. To enhance its reactivity as a leaving group in nucleophilic substitution reactions, the hydroxyl group is often converted into a better leaving group, such as a tosylate, mesylate, or halide. This activation allows for the displacement of the oxygen functionality by a wide range of nucleophiles. For example, in the synthesis of certain piperidine derivatives, a hydroxyl group is converted to a tosylate or mesylate to facilitate nucleophilic substitution. nih.gov

Oxidation and Reduction Pathways of Alcohol and Amine Functions

Oxidation of the Alcohol: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1,4'-bipiperidin-3-one. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods such as Swern or Dess-Martin periodinane oxidations. The choice of oxidant is critical to avoid over-oxidation or side reactions at the amine centers.

Oxidation of the Amines: The secondary amine functionalities can be oxidized to various products, including hydroxylamines and nitrones. nih.govorganic-chemistry.org The use of reagents like Oxone over silica gel can selectively oxidize secondary amines to hydroxylamines. nih.gov Aerobic oxidation of secondary amines can also be achieved using catalytic systems, for example, a 1,10-phenanthroline-5,6-dione/ZnI2 system, which proceeds via a hemiaminal intermediate. nih.gov Further oxidation can lead to the formation of N-oxides.

Reduction Pathways: The reduction of oxidized forms of this compound is also a key transformation. For instance, if the piperidine rings were derived from pyridine (B92270) precursors, the corresponding pyridine N-oxides can be reduced to piperidines. A mild and efficient method for this is the use of ammonium formate with a palladium on carbon catalyst. organic-chemistry.orgacs.orgresearchgate.net This method is advantageous due to its simplicity and mild conditions, which are compatible with various functional groups, including hydroxyl groups. organic-chemistry.org The reduction of a ketone at the 3-position back to the hydroxyl group can be achieved using reducing agents like sodium borohydride. ketonepharma.com

Table 2: Summary of Oxidation and Reduction Reactions for this compound Functionalities

| Functional Group | Transformation | Reagents/Conditions | Product |

| Secondary Alcohol (-OH) | Oxidation | Swern oxidation, Dess-Martin periodinane | Ketone (-C=O) |

| Secondary Amine (-NH) | Oxidation | Oxone/SiO2, Choline Peroxydisulfate | Hydroxylamine (-NOH) |

| Secondary Amine (-NH) | Oxidation | Catalytic aerobic oxidation (e.g., phd/ZnI2) | Imine (if applicable) |

| Pyridine Precursor | Reduction of N-oxide | Pd/C, Ammonium Formate | Piperidine |

| Ketone (-C=O) | Reduction | Sodium Borohydride (NaBH4) | Secondary Alcohol (-OH) |

Rearrangement Reactions within the Bipiperidine System

Skeletal rearrangements in piperidine-containing compounds, particularly alkaloids, are known to occur under specific conditions and can lead to the formation of diverse and complex molecular architectures. acs.orgnih.gov These rearrangements are often driven by the formation of more stable intermediates or products.

For the 1,4'-bipiperidine system, acid-catalyzed rearrangements could potentially occur, involving the protonation of the hydroxyl group, followed by its departure as a water molecule to form a carbocation. This carbocation could then undergo a hydride or alkyl shift, leading to a rearranged carbon skeleton. The stability of the resulting carbocation would be a key factor in determining the feasibility and outcome of such a rearrangement.

Aza-Claisen rearrangements are another class of reactions that can be utilized in the synthesis of substituted piperidines. For instance, a palladium(II)-catalyzed, ether-directed aza-Claisen rearrangement has been used as a key step in the stereoselective synthesis of the piperidine alkaloid (+)-alpha-conhydrine. nih.gov While not a direct rearrangement of the bipiperidine core itself, such strategies highlight the potential for sigmatropic rearrangements in the construction and modification of piperidine-containing molecules.

The study of piperidine alkaloids has revealed a variety of skeletal frameworks, some of which are proposed to arise from biosynthetic pathways involving rearrangements of simpler piperidine units. nih.gov The investigation of such rearrangements in synthetic systems can provide access to novel and structurally diverse analogues of this compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1,4 Bipiperidin 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and, increasingly, in the solid state. Its ability to probe the local chemical environment of individual nuclei provides unparalleled insight into atomic connectivity and spatial arrangement.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the molecular framework of 1,4'-Bipiperidin-3-OL. The chemical shift (δ) of each signal indicates the electronic environment of the nucleus, while the multiplicity (splitting pattern) and coupling constants (J) in the ¹H spectrum reveal the number and geometric relationship of neighboring protons.

For the this compound molecule, the spectrum is comprised of signals from two distinct piperidine (B6355638) rings and a hydroxyl group. The piperidine ring bearing the hydroxyl group is expected to show more complex signals due to the influence of the electronegative oxygen atom. Based on spectral data for the 3-hydroxypiperidine (B146073) substructure, the proton attached to the carbon bearing the hydroxyl group (H-3) is expected to appear as a multiplet around δ 3.6-3.7 ppm. google.com The protons on carbons adjacent to the nitrogen atoms (H-2, H-6, H-2', H-6') would typically resonate in the δ 2.6-3.0 ppm region. google.com The remaining methylene (B1212753) protons on the rings would appear as a series of overlapping multiplets in the upfield region (δ 1.4-1.9 ppm). google.com

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom. The carbon atom attached to the hydroxyl group (C-3) would be significantly downfield-shifted compared to other secondary carbons in the ring. The carbons adjacent to the nitrogen atoms would also show characteristic downfield shifts.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| C-2, C-6 | ~2.6 - 3.0 (m) | ~45 - 55 | Adjacent to nitrogen in the 3-hydroxy ring. |

| C-3 | - | ~65 - 75 | Carbon bearing the hydroxyl group (downfield shift). |

| H-3 | ~3.6 - 3.8 (m) | - | Proton on the hydroxyl-bearing carbon. google.com |

| C-4, C-5 | ~1.4 - 1.9 (m) | ~20 - 35 | Methylene carbons in the 3-hydroxy ring. |

| C-1' | - | ~55 - 65 | Bridging carbon, adjacent to nitrogen. |

| C-2', C-6' | ~2.6 - 3.0 (m) | ~50 - 60 | Adjacent to nitrogen in the second ring. |

| C-3', C-5' | ~1.5 - 2.0 (m) | ~25 - 35 | Methylene carbons in the second ring. |

| C-4' | ~2.4 - 2.6 (m) | - | Proton at the ring junction. |

For complex molecules like this compound where 1D spectra can have overlapping signals, two-dimensional (2D) NMR experiments are essential for unambiguous assignment. nih.govresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal the sequence of protons within each piperidine ring, allowing for the tracing of H-2 through H-3, H-4, H-5, to H-6. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the already-assigned proton signals. columbia.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.educolumbia.edu HMBC is crucial for assembling the complete molecular structure. Key correlations would include the link between the proton at C-4' of one ring and the carbons C-2 and C-6 of the other ring, confirming the 1,4'- linkage. It would also confirm the position of the hydroxyl group through correlations from the H-3 proton to adjacent carbons C-2 and C-4. youtube.com

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H-2 ↔ H-3; H-3 ↔ H-4; etc. | Proton connectivity within each piperidine ring. sdsu.edu |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; etc. | Direct one-bond H-C attachments. columbia.edu |

| HMBC | H-4' ↔ C-2, C-6 | Confirms the 1,4'- linkage between the two piperidine rings. youtube.com |

| H-2, H-4 ↔ C-3 | Confirms the position of the C-3 carbon bearing the hydroxyl group. youtube.com |

While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR (ssNMR) can provide detailed information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For piperidine derivatives, ssNMR is particularly useful for studying the conformational preferences of the six-membered rings. researchgate.net Piperidine rings typically adopt a stable chair conformation, but boat or twist-boat conformations can also exist, especially in sterically hindered systems. acs.orgias.ac.in Solid-state NMR, often used in conjunction with X-ray crystallography, can definitively establish the ring conformation in the solid phase and identify intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal lattice. researchgate.net

Mass Spectrometry (MS) in Molecular Characterization and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize molecules, often causing extensive fragmentation. miamioh.edu While this can sometimes prevent the observation of the molecular ion, the resulting fragmentation pattern serves as a molecular fingerprint that is highly useful for structural elucidation. For this compound, the fragmentation would be directed by the two nitrogen atoms and the hydroxyl group. Key fragmentation pathways would include:

Alpha-Cleavage : The bond adjacent to the nitrogen atom is readily cleaved. The most likely initial fragmentation would be the cleavage of the C-N bond in the unsubstituted piperidine ring, leading to a stable, nitrogen-containing cation.

Inter-ring Cleavage : Scission of the C-C bond connecting the two piperidine rings.

Fragmentation of the Hydroxypiperidine Ring : The fragment containing the 3-hydroxypiperidine moiety would undergo further characteristic fragmentation, most notably the loss of a water molecule (M-18), a common fragmentation pathway for alcohols. libretexts.orgyoutube.com

Chemical Ionization (CI) is a soft ionization technique that results in significantly less fragmentation than EI. ms-textbook.com In CI, a reagent gas (like methane (B114726) or ammonia) is ionized first, and these ions then transfer a proton to the analyte molecule, typically forming a protonated molecular ion, [M+H]⁺. miamioh.edums-textbook.com This technique is extremely valuable for unambiguously determining the molecular weight of the compound, as the [M+H]⁺ peak is often the most abundant ion in the spectrum. ms-textbook.com For this compound (MW = 184.29), CI-MS would be expected to show a strong peak at m/z 185.

| Ionization | Predicted m/z | Proposed Ion Structure / Origin |

|---|---|---|

| EI | 184 | Molecular Ion [M]⁺ (may be weak or absent) |

| EI | 166 | [M - H₂O]⁺, Loss of water from the hydroxyl group. libretexts.org |

| EI | 101 | [C₅H₁₁NO]⁺, 3-hydroxypiperidine fragment after inter-ring cleavage. |

| EI | 84 | [C₅H₁₀N]⁺, Piperidine fragment. |

| CI | 185 | Protonated Molecular Ion [M+H]⁺. ms-textbook.com |

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 parts per million). americanpharmaceuticalreview.com This precision allows for the determination of the exact elemental composition of the ion. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₂₀N₂O, by matching the experimentally measured exact mass of the molecular ion (or protonated molecular ion) to the calculated theoretical mass.

Furthermore, HRMS is a critical tool in impurity profiling. biomedres.uswaters.com During the synthesis or storage of a pharmaceutical compound, low levels of impurities from side reactions, starting materials, or degradation can be present. biomedres.us By coupling HRMS with a separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC), each impurity can be separated and its exact mass measured. mdpi.com This allows for the determination of the elemental formula for each unknown impurity, which is the first and most critical step in identifying its structure and ensuring the safety and quality of the final compound. americanpharmaceuticalreview.comlcms.cz

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Analysis of Reaction Mixtures and Metabolites

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex samples. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital for monitoring reaction progress, identifying byproducts, and profiling metabolites of this compound derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing non-volatile and thermally unstable compounds like this compound in their native state. The liquid chromatography stage separates the components of a mixture, which are then ionized and detected by the mass spectrometer. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides high-resolution separation and definitive structural information. nih.govnih.gov In a typical analysis of a reaction mixture to synthesize a this compound derivative, LC-MS can identify the starting materials, the desired product, intermediates, and impurities. For metabolite identification, the high sensitivity and specificity of LC-MS allow for the detection of biotransformation products in complex biological matrices. The mass spectrometer identifies metabolites by detecting the mass shift corresponding to metabolic reactions (e.g., oxidation, glucuronidation). nih.gov

Table 1: Hypothetical LC-MS/MS Analysis of a this compound Reaction Mixture

| Compound | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Retention Time (min) | Identification |

| This compound | 185.1654 | 167.1548, 98.1021 | 3.5 | Product |

| Piperidin-3-ol | 102.0919 | 84.0813 | 1.8 | Starting Material |

| 1-Bromo-4-piperidine | 179.0204 | 98.1021 | 5.2 | Reactant |

| Over-alkylated byproduct | 268.2593 | 185.1654, 167.1548 | 6.1 | Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. jmchemsci.com Due to the polarity and low volatility imparted by its hydroxyl and amine functional groups, this compound typically requires chemical derivatization prior to GC-MS analysis. Derivatization replaces active hydrogens with nonpolar groups, increasing volatility and improving chromatographic peak shape. Common derivatization strategies include silylation of the hydroxyl group or acylation of the secondary amine. Once derivatized, GC-MS can effectively separate and identify components of a reaction mixture or purified sample based on their characteristic retention times and mass fragmentation patterns. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, which is critical for confirming the constitution and conformation of this compound derivatives. For molecules with stereocenters, such as the C-3 position in the this compound structure, X-ray crystallography is the gold standard for determining the absolute stereochemistry. nih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the atomic positions can be determined. For chiral molecules, the absolute configuration can be established by analyzing the anomalous dispersion of the X-rays, a result that is often quantified using the Flack parameter. nih.gov A Flack parameter close to zero confirms that the assigned stereochemistry is correct. The structural data also reveals the preferred conformation of the piperidine rings, which typically adopt a chair conformation. researchgate.net

Table 2: Representative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₁₇H₂₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125 |

| b (Å) | 8.981 |

| c (Å) | 17.543 |

| β (°) | 98.75 |

| Volume (ų) | 1575.4 |

| Z | 4 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| Absolute Structure Parameter (Flack) | 0.02(3) |

Advanced Chromatographic Methods for Purity Assessment and Chiral Separation

Chromatographic techniques are fundamental to the purification and analysis of pharmaceutical compounds, ensuring their purity and isolating specific stereoisomers.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound derivatives. For analytical purposes, reversed-phase HPLC is commonly used to assess the purity of a sample by separating the main compound from any impurities or byproducts from the synthesis. The purity is typically determined by calculating the peak area percentage from the chromatogram.

For the separation of enantiomers, chiral HPLC is the method of choice. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for their broad applicability in resolving a variety of chiral compounds. researchgate.net The development of a successful chiral separation method is often a key step in the development of enantiomerically pure compounds. nih.govmdpi.com

Table 3: Example of a Chiral HPLC Method for the Separation of this compound Enantiomers

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.8 min |

| Resolution (Rs) | > 2.0 |

As previously mentioned, direct analysis of this compound by Gas Chromatography (GC) is challenging. However, after conversion to more volatile and thermally stable derivatives, GC becomes a high-resolution technique for purity assessment. A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis of the derivatized compound and any related volatile impurities.

The derivatization process targets the active hydrogen atoms in the molecule. The choice of reagent depends on the specific functional groups present in the derivative being analyzed. This approach allows for the separation of compounds that may be difficult to resolve by other methods and is a powerful tool for quality control.

Table 4: Derivatization Strategies for GC Analysis of this compound

| Functional Group | Derivatization Reagent | Resulting Group | Purpose |

| Hydroxyl (-OH) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether (-OSi(CH₃)₃) | Increase volatility, improve thermal stability |

| Secondary Amine (-NH-) | Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetyl amide (-N-COCF₃) | Reduce polarity, enhance detection |

| Hydroxyl & Amine | Acetic Anhydride | Acetyl ester & Acetyl amide | Increase volatility |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1,4 Bipiperidin 3 Ol Analogues

Elucidation of Key Structural Determinants for Biological Activity

In a series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines, which are non-imidazole histamine (B1213489) H3 receptor antagonists, modifications at the 6-position of the pyridine (B92270) ring were explored to enhance potency. nih.gov This highlights the importance of substituents on aromatic rings attached to the bipiperidine core. For other piperidine (B6355638) derivatives, such as 4-anilidopiperidine analogues, the length of the molecule and the presence of hydrophobic aromatic rings have been shown to be important factors contributing to binding affinity at opioid receptors. nih.gov Constraints caused by methyl groups on substituted aromatic rings can also serve as a critical factor in determining molecular conformation and, consequently, biological activity. nih.gov

The following table summarizes key structural modifications and their observed impact on the biological activity of piperidine and bipiperidine derivatives, providing insights applicable to the 1,4'-Bipiperidin-3-OL scaffold.

| Structural Modification | Scaffold/Derivative Class | Observed Effect on Biological Activity | Reference(s) |

| Substituents at 6-position of pyridine ring | 2-(1,4'-Bipiperidine-1'-yl)thiazolopyridines | Designed to enhance in vitro potency and decrease hERG activity. | nih.gov |

| Replacement of phenethyl group with aromatic amino acids | 4-Anilidopiperidine analogues | Resulted in broad but selective binding affinities for the µ-opioid receptor over the δ-opioid receptor. | nih.gov |

| Introduction of hydrophobic aromatic rings | 4-Anilidopiperidine analogues | Showed greater binding affinities at both δ and µ opioid receptors. | nih.gov |

| Addition of a phenyl group at the β-position | 4-Anilidopiperidine analogues | Increased binding affinity at the µ opioid receptor. | nih.gov |

| (R)-piperidine-3-carboxamide as P2-ligand | HIV-1 Protease Inhibitors | Exhibited the most effective inhibitory activity (IC50 value of 3.61 nM). | nih.gov |

| Modification of the aryl group adjacent to oxadiazolone ring | Piperidine-substituted 1,3,4-oxadiazol-2-ones | Often detrimental to antagonist activity at GPR55. | nih.gov |

| Presence of a distal cyclopropane | Piperidine-substituted 1,3,4-oxadiazol-2-ones | Beneficial for antagonist activity at GPR55. | nih.gov |

These findings underscore that modifications to substituents, the introduction of hydrophobic and aromatic moieties, and conformational constraints are pivotal in modulating the biological activity of compounds containing the bipiperidine framework.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches Utilizing this compound Derivatives

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. fiveable.me Pharmacophore modeling is a central component of this approach, focusing on the identification of essential 3D arrangements of chemical features that a molecule must possess to be active at a specific target. dovepress.com

For derivatives of this compound, a pharmacophore model would be developed by analyzing a set of known active compounds. fiveable.me This process involves identifying common chemical features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify new potential hits with diverse chemical scaffolds but the correct spatial arrangement of key features. dovepress.commdpi.com

The development of a predictive 3D-QSAR model often follows pharmacophore generation. researchgate.netnih.gov By aligning the this compound derivatives based on the pharmacophore model, a 3D-QSAR study can quantitatively correlate the spatial distribution of molecular properties (e.g., steric, electrostatic) with biological activity. nih.govmdpi.com This integrated approach of pharmacophore modeling and 3D-QSAR allows for a deeper understanding of the SAR and provides a robust framework for the rational design and optimization of novel, potent ligands. mdpi.comnih.gov

Computational Approaches in SAR/QSAR Analysis of Bipiperidine Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to analyze and predict the biological activity of compounds like bipiperidine derivatives. nih.gov Techniques such as fragment-based QSAR, molecular docking, and molecular dynamics simulations provide detailed insights into ligand-receptor interactions and the structural requirements for activity. researchgate.net These computational studies enable the development of robust and predictive QSAR models, which are essential for prioritizing compounds for synthesis and testing. nih.gov

QSAR models are built using various multivariate statistical methods to establish a mathematical relationship between a set of molecular descriptors (independent variables) and the biological activity (dependent variable). rsc.orgslideshare.net

Several statistical techniques are commonly employed in the QSAR analysis of piperidine and other derivatives:

Multiple Linear Regression (MLR) : This method establishes a linear relationship between the biological activity and two or more molecular descriptors. nih.gov It is a straightforward method but can be vulnerable when descriptors are inter-correlated. nih.gov

Principal Component Analysis (PCA) : An exploratory data analysis method, PCA is used to reduce the dimensionality of the data by transforming a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. scielo.brresearchgate.net

Partial Least Squares (PLS) : PLS is a regression technique that is particularly useful when there are many, and often collinear, predictor variables. slideshare.net It combines features of PCA and multiple regression to construct predictive models and is widely used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA). nih.govscielo.br

Hierarchical Cluster Analysis (HCA) : This is another exploratory method used to group compounds based on their structural similarity, which can be helpful in understanding the diversity of a dataset and selecting training and test sets for QSAR model development. researchgate.net

The table below summarizes these key multivariate statistical methods and their roles in QSAR studies.

| Method | Type | Primary Role in QSAR | Reference(s) |

| Multiple Linear Regression (MLR) | Regression | To create a linear equation correlating molecular descriptors with biological activity. | nih.govscielo.br |

| Principal Component Analysis (PCA) | Exploratory Data Analysis | To reduce the number of variables and identify patterns in the data. | rsc.orgscielo.brresearchgate.net |

| Partial Least Squares (PLS) | Regression | To build predictive models when descriptors are numerous and collinear, commonly used in 3D-QSAR. | slideshare.netnih.govscielo.br |

| Hierarchical Cluster Analysis (HCA) | Exploratory Data Analysis | To group similar compounds, aiding in dataset analysis and selection. | scielo.brresearchgate.net |

These methods allow for the creation of statistically sound QSAR models that can predict the activity of new bipiperidine derivatives and provide insights into their mechanism of action. nih.govrsc.org

A novel approach in the field of QSAR is the Spectral Structure-Activity Relationship (S-SAR) analysis. mdpi.comdntb.gov.ua This method presents an algebraic alternative to traditional multi-regression models. mdpi.com In the S-SAR framework, structural descriptors are interpreted as vectors in a data space. This space is then mapped into a fully orthogonal space using the Gram-Schmidt algorithm. dntb.gov.ua

The key innovation of S-SAR is the use of a "spectral norm" as a valid substitute for the statistical correlation factor (r). dntb.gov.ua The S-SAR equation is then derived in a simple determinant form. Proponents of this method note that, in an algebraic sense, S-SAR can furnish systematically higher correlation factors than standard QSAR. mdpi.com This approach offers a different perspective on correlating structure with activity and can be applied to analyze the biological data of this compound analogues. mdpi.com

Rational Design Principles for Optimizing Biological Activity within the this compound Chemical Space

The ultimate goal of SAR and QSAR studies is to establish clear principles for rational drug design. collaborativedrug.com By integrating the insights gained from SAR explorations, pharmacophore models, and computational QSAR analyses, medicinal chemists can strategically modify the this compound scaffold to optimize biological activity.

Key principles for the rational design of this compound analogues include:

Substituent Modification : Based on SAR data and QSAR contour maps, specific positions on the bipiperidine rings can be identified where bulky, hydrophobic, electron-donating, or hydrogen-bonding groups are favored or disfavored. nih.gov For example, if a QSAR model indicates that a sterically favorable region exists at a certain position, larger substituents can be introduced there to potentially enhance binding affinity. nih.gov

Conformational Restriction : SAR studies often reveal that a specific molecular conformation is required for optimal interaction with a biological target. nih.gov Introducing rigid elements or specific stereocenters into the this compound structure can lock the molecule into this bioactive conformation, thereby increasing potency and selectivity.

Scaffold Hopping and Bioisosteric Replacement : Pharmacophore models identify the essential chemical features for activity, independent of the underlying chemical scaffold. dovepress.com This allows designers to replace the bipiperidine core with other chemical structures (scaffold hopping) that maintain the correct 3D arrangement of pharmacophoric features, potentially leading to compounds with improved pharmacokinetic properties.

Targeting Key Interactions : Insights from molecular docking and 3D-QSAR can pinpoint specific amino acid residues in the target's binding pocket that are crucial for interaction. nih.gov New analogues can then be designed to form stronger or additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with these key residues.

By systematically applying these principles, researchers can navigate the chemical space around the this compound core to develop new therapeutic agents with enhanced efficacy and safety profiles.

Biological Target Identification and Molecular Mechanisms of Action for 1,4 Bipiperidin 3 Ol Analogues

Receptor Binding Affinity and Selectivity Profiling of 1,4'-Bipiperidin-3-OL Derivatives

The initial step in characterizing the pharmacological profile of this compound derivatives involves assessing their binding affinity and selectivity for various receptors. The piperidine (B6355638) and bipiperidine scaffolds are known to interact with a range of central nervous system (CNS) targets. unict.it

Sigma receptors, classified as σ1 and σ2 subtypes, are unique intracellular chaperone proteins involved in various cellular functions and implicated in several CNS disorders. rsc.org Piperidine and piperazine-based derivatives have been a focus in the development of selective sigma receptor ligands. unict.it

Research into N-substituted-4-cyano-4-phenylpiperidine analogs, which share a core piperidine structure, revealed significant affinity for sigma receptors. colab.ws Structure-activity relationship (SAR) studies within this class demonstrated that modifications to the N-substituent could tune both affinity and selectivity. For instance, an N-benzyl analog exhibited the greatest selectivity for the σ1 receptor. colab.ws In another series of piperidine derivatives, a benzyl derivative demonstrated sub-nanomolar affinity for the σ1 receptor (Ki = 0.54 nM) with complete selectivity over the σ2 subtype. unict.it Extending the carbon chain between the nitrogen and the phenyl group in this series led to a decrease in σ1 affinity while maintaining σ2 selectivity. unict.it

Table 1: Binding Affinities of Representative Piperidine Derivatives at Sigma Receptors

| Compound | N-Substituent | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity (σ2/σ1) |

| 12a (AD353) | Benzyl | 0.54 | >1000 | >1850 |

| 12c (AD408) | Phenylethyl | 5.5 | >1000 | >181 |

| 12e (AD405) | Phenylpropyl | 44 | >1000 | >22 |

| N-Phenylpropyl Analog | Phenylpropyl | - | - | High σ1 affinity |

| N-Benzyl Analog | Benzyl | - | - | High σ1 affinity and selectivity |

Data adapted from studies on N-arylalkyl piperidine derivatives. unict.itcolab.ws

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): Analogues of 1,4'-bipiperidine have been identified as allosteric modulators of muscarinic receptors. nih.gov Allosteric modulators bind to a site distinct from the orthosteric site used by the endogenous ligand, acetylcholine. nih.gov For example, TBPB (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one) is an allosteric agonist at the M1 muscarinic receptor. nih.gov Docking studies suggest that TBPB occupies a binding pocket adjacent to the orthosteric site. nih.gov The M1, M3, and M5 receptor subtypes typically couple through Gq/11 proteins to activate phospholipase C and subsequent calcium mobilization, a key signaling pathway in cognitive function. nih.gov

Histamine (B1213489) H3 Receptors (H3Rs): The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine. nih.gov The 4-oxypiperidine scaffold has been utilized to design H3R antagonists and inverse agonists. nih.gov Certain derivatives have shown nanomolar affinity for the H3 receptor. nih.gov Dual-target ligands combining H3R antagonism with other activities, such as monoamine oxidase B (MAO-B) inhibition, have been explored as a therapeutic strategy. nih.gov This approach aims to simultaneously increase levels of multiple neurotransmitters, such as dopamine and acetylcholine, which could be beneficial in neurodegenerative diseases. nih.govnih.gov

Table 2: Receptor Binding Profile of Representative Piperidine/Bipiperidine Analogues

| Compound Class | Target Receptor | Activity | Affinity |

| Bipiperidine Derivative (TBPB) | Muscarinic M1 | Allosteric Agonist | - |

| 4-Oxypiperidine Derivative (ADS031) | Histamine H3 | Antagonist/Inverse Agonist | Ki = 12.5 nM (hH3R) |

| Pyrrolidine Derivative (Compound 13) | Histamine H3 | Antagonist | Ki = 25 nM (hH3R) |

Data from studies on various piperidine-containing compounds. nih.govnih.govnih.gov

High-Throughput Screening (HTS) is a critical tool for identifying novel receptor ligands from large chemical libraries. nih.gov This methodology allows for the rapid, parallel screening of thousands of compounds, such as derivatives of this compound, to identify "hits" that interact with a specific biological target. researchgate.net

For receptor binding assays, HTS can be implemented in various formats. Cell-based reporter gene assays are commonly used, where ligand binding and subsequent receptor activation lead to the expression of a reporter protein like luciferase. nih.gov Another approach is the use of competitive binding assays, often employing fluorescence resonance energy transfer (FRET) or radioligands, to measure the displacement of a known ligand by test compounds. nih.gov These large-scale, unbiased screens are instrumental in the initial stages of drug discovery for identifying potent and specific modulators of target receptors. nih.govnih.gov

Enzyme Inhibition Studies and Kinetic Characterization of this compound Analogues

Beyond receptor interactions, piperidine-based structures have been shown to inhibit the activity of key enzymes. This polypharmacology can offer therapeutic advantages, particularly in complex multifactorial diseases.

Studies on azinane (piperidine)-triazole derivatives have demonstrated potent inhibitory activity against several enzymes. nih.gov Notably, certain compounds were identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine. nih.govnih.gov Donepezil, a well-known Alzheimer's drug, is a piperidine derivative that reversibly inhibits AChE. nih.gov Furthermore, some H3R ligands have been designed to possess dual inhibitory activity against monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine. nih.gov For example, one compound showed potent inhibition of human MAO-B with an IC50 value of 4 nM. nih.gov

Table 3: Enzyme Inhibitory Activity of Piperidine-Containing Compounds

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) |

| Azinane-triazole derivative (12d) | Acetylcholinesterase (AChE) | 0.73 µM |

| Azinane-triazole derivative (12m) | Butyrylcholinesterase (BChE) | 0.038 µM |

| Pyrrolidine Derivative (Compound 13) | Monoamine Oxidase B (MAO-B) | 4 nM |

| 4-Oxypiperidine Derivative (ADS031) | Acetylcholinesterase (AChE) | 1.537 µM |

Data compiled from various studies on piperidine analogues. nih.govnih.govnih.gov

Investigation of Cellular Pathway Modulation and Signal Transduction Mechanisms

The interaction of a this compound analogue with its biological target initiates a cascade of intracellular events known as signal transduction. The specific pathway modulated depends on the nature of the receptor and the G-protein to which it couples. vu.nl

For instance, if an analogue acts as an agonist at M1 or M3 muscarinic receptors, it would likely stimulate the Gq/11 pathway. nih.gov This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in a cellular response. vu.nl Conversely, interaction with M2 or M4 receptors would activate the Gi/o pathway, inhibiting adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulating ion channel activity. nih.gov Activation of sigma-1 receptors can also modulate intracellular Ca2+ signaling by interacting with the IP3 receptor at the endoplasmic reticulum.

Analysis of Ligand-Receptor Interaction Kinetics and Dynamics

Traditionally, drug potency has been evaluated based on equilibrium binding affinity (Kd). However, there is a growing appreciation for the importance of ligand-receptor binding kinetics—the rates of association (k_on) and dissociation (k_off)—in determining in vivo efficacy. vu.nlnih.gov The duration of the drug-target interaction, known as the residence time (RT), is the reciprocal of the dissociation rate (1/k_off) and can be a better predictor of a drug's pharmacological effect. nih.govuniversiteitleiden.nl

Small structural modifications to a ligand can lead to significant changes in its residence time, sometimes by orders of magnitude, without substantially altering its affinity. universiteitleiden.nl For G-protein coupled receptors (GPCRs), a longer residence time may lead to prolonged receptor activation and sustained downstream signaling. nih.gov The kinetic profile of a ligand can be determined using methods such as competition association assays, which monitor the binding of a radiolabeled ligand over time in the presence of an unlabeled competitor. universiteitleiden.nl The shape of the resulting curve can reveal whether the competitor dissociates faster or slower than the radioligand. universiteitleiden.nl Understanding the structure-kinetics relationships (SKR) for this compound analogues is crucial for optimizing their duration of action and therapeutic profile. universiteitleiden.nl

Proteomics-Based Target Deconvolution Strategies for Novel Interactions

The identification of molecular targets for novel bioactive compounds, such as analogues of this compound, is a critical step in understanding their mechanism of action and potential therapeutic applications. mdpi.comnih.gov Chemical proteomics has emerged as a powerful suite of techniques for the unbiased identification of small molecule-protein interactions directly in complex biological systems. mdpi.comnih.govresearchgate.netnih.gov These approaches can elucidate both primary targets and potential off-target effects, providing a comprehensive view of a compound's pharmacology. nih.govresearchgate.netnih.gov

A primary strategy in chemical proteomics is the compound-centric approach, often involving affinity chromatography coupled with mass spectrometry (MS). nih.govtandfonline.com In this method, an analogue of this compound would be chemically modified to incorporate a linker and then immobilized on a solid support, such as beads. researchgate.net This "bait" is then incubated with a complex protein mixture, like a cell lysate, to capture interacting proteins. researchgate.net After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. researchgate.net To distinguish true interactors from proteins that bind non-specifically to the matrix, several control experiments are crucial. These include using underivatized beads and competition assays where the lysate is pre-incubated with an excess of the free, non-immobilized this compound analogue to outcompete binding to the affinity matrix. researchgate.net

Another powerful technique is activity-based protein profiling (ABPP), which utilizes chemical probes that covalently bind to the active sites of specific enzyme families. researchgate.nettandfonline.com If this compound analogues are suspected of targeting a particular class of enzymes, a reactive probe based on their structure could be designed. This probe would then be used to label its protein targets in a cellular context. The identification of labeled proteins by MS can reveal the enzymatic targets of the compound and provide insights into its mechanism of action. tandfonline.com

Photoaffinity labeling (PAL) offers an alternative strategy that is particularly useful for capturing non-covalent interactions. nih.gov In this approach, a this compound analogue is modified with a photoreactive group and a tag for enrichment. Upon exposure to UV light, the photoreactive group forms a covalent bond with any nearby proteins, effectively "trapping" the interaction. The tagged proteins can then be isolated and identified. nih.gov

Label-free proteomics methods provide another avenue for target deconvolution without the need for chemical modification of the compound of interest. tum.de Techniques such as the drug affinity responsive target stability (DARTS) assay, limited proteolysis coupled with mass spectrometry (LiP-MS), and thermal proteome profiling (TPP) are based on the principle that the binding of a small molecule can alter the biophysical properties of its target protein, such as its stability against heat or proteolysis. tum.debiognosys.combiorxiv.org For example, in a TPP experiment, cells are treated with the this compound analogue and then subjected to a temperature gradient. The binding of the compound typically stabilizes its target protein, leading to a higher melting temperature that can be detected by quantitative proteomics. biorxiv.org

For compounds with a piperidine core, such as this compound, these proteomics approaches can be informed by studies on structurally related molecules. For instance, research on piperidine carboxamides has successfully identified the proteasome as a target using a combination of phenotypic screening and genetic approaches, which were then confirmed with biochemical and structural methods. nih.govnih.govproteomexchange.org

The data generated from these proteomics experiments is typically a list of potential protein interactors. Rigorous bioinformatic analysis and follow-up validation experiments are essential to confirm these interactions and establish their biological relevance. nih.gov

The table below summarizes the principles and applications of various proteomics-based strategies for the target deconvolution of novel compounds like this compound analogues.

Computational Chemistry and Molecular Modeling Applications to 1,4 Bipiperidin 3 Ol

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). nih.gov This method is central to drug discovery for predicting the binding mode and affinity of a ligand for a specific target. nih.govnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a function that estimates the binding free energy. mdpi.com

For 1,4'-Bipiperidin-3-OL, docking simulations would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity. The simulation would place the flexible bipiperidine structure into the binding pocket of a target protein, such as a G-protein coupled receptor or an enzyme, to determine the most stable binding pose. nih.gov Key interactions driving the binding could be identified, such as:

Hydrogen Bonding: The hydroxyl (-OH) group on the 3-position of the piperidine (B6355638) ring and the two nitrogen atoms can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The aliphatic rings of the bipiperidine scaffold can engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Electrostatic Interactions: The nitrogen atoms can be protonated under physiological conditions, leading to favorable electrostatic interactions or salt bridges with acidic residues like aspartate or glutamate. nih.gov

Docking studies on similar 4-oxypiperidine derivatives have revealed that these ligands can stretch from an orthosteric binding site towards extracellular loops, with crucial interactions often involving a salt bridge with an aspartate residue and cation-π interactions with aromatic residues like tyrosine and phenylalanine. nih.gov

Table 1: Example of Molecular Docking Results for a Hypothetical this compound-Receptor Complex

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | Asp110 | Salt Bridge, Hydrogen Bond |

| Estimated Ki (nM) | 150 | Tyr112 | Cation-π, Hydrogen Bond |

| Hydrogen Bonds | 3 | Phe250 | π-π Stacking |

| Hydrophobic Contacts | 6 | Val120, Leu245 | Hydrophobic |

Molecular Dynamics (MD) Simulations of this compound and Its Complexes with Biological Macromolecules

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by calculating the trajectory of atoms and molecules over time based on classical mechanics. nih.gov This technique allows researchers to observe conformational changes, study the stability of complexes, and analyze the intricate network of interactions that govern molecular recognition. nih.govmdpi.com

The bipiperidine scaffold of this compound possesses significant conformational flexibility, primarily due to the rotation around the single bond connecting the two piperidine rings and the chair-boat-twist conformations of the rings themselves. MD simulations are an ideal tool to explore the conformational landscape of such molecules. biorxiv.org By simulating the molecule over nanoseconds to microseconds, researchers can identify the most populated and energetically favorable conformations. nih.gov

The dynamic stability of the molecule or its complex with a protein can be assessed by monitoring the Root Mean Square Deviation (RMSD) of atomic positions over the course of the simulation. researchgate.net A stable system will show the RMSD value converging to a plateau, indicating that it has reached equilibrium. researchgate.net In studies of other ligand-protein complexes, stable RMSD values for the ligand indicate less structural change within the active site. nih.gov

Table 2: Illustrative RMSD Data for Conformational Stability Analysis

| Simulation Time (ns) | RMSD of this compound (Å) | RMSD of Protein Backbone (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.4 | 1.8 |

| 30 | 1.5 | 1.9 |

| 40 | 1.4 | 1.8 |

| 50 | 1.5 | 1.9 |

While docking provides a static snapshot of binding, MD simulations offer a dynamic picture of the ligand-protein interactions. mdpi.com Over the simulation, one can analyze the persistence and geometry of hydrogen bonds, the nature of hydrophobic contacts, and the role of surrounding water molecules. nih.gov This detailed analysis provides a deeper understanding of the key determinants of binding affinity and selectivity.

Furthermore, post-processing of MD trajectories using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) allows for the calculation of the binding free energy. researchgate.net This approach breaks down the total binding energy into its constituent parts, such as van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. researchgate.net This energetic decomposition can reveal which forces are the primary drivers of complex formation.

Table 3: Example of Binding Free Energy Decomposition from an MM-PBSA Calculation

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | +55.1 |

| Nonpolar Solvation Energy | -4.5 |

| Total Binding Free Energy (ΔG_bind) | -23.3 |

The solvent environment, particularly water in biological systems, plays a critical role in molecular interactions. nih.gov MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of their effects on the conformation and binding of this compound. mdpi.com The structure of the water molecules at the interface of the ligand-protein complex, known as the hydration shell, can significantly influence binding thermodynamics.

A fundamental thermodynamic property that can be computed is the hydration free energy (ΔG_hyd), which is the free energy change associated with transferring a molecule from a vacuum to an aqueous solution. arxiv.orgescholarship.org This value is crucial for understanding a compound's solubility and its ability to partition between aqueous and lipid environments, which are key aspects of its pharmacokinetic profile. nih.gov Calculating ΔG_hyd involves alchemical free energy calculations, a sophisticated type of MD simulation where the molecule is gradually "appeared" or "disappeared" in the solvent box. escholarship.org

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules. These methods provide highly accurate information about molecular geometries, reaction energies, and electronic properties that are inaccessible to classical methods like MD.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy. nih.govmdpi.com For this compound, DFT can be applied to investigate various aspects of its chemical reactivity. For instance, it can be used to calculate proton affinities to predict the pKa of the nitrogen atoms or to model the reaction pathways of its metabolism. nih.govresearchgate.net DFT calculations can determine the geometries and energies of reactants, transition states, and products, providing a complete energetic profile of a chemical reaction. researcher.lifeacs.org

DFT also provides insights into the electronic properties through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com Analysis of these orbitals can predict the most likely sites for nucleophilic or electrophilic attack.

Table 4: Hypothetical DFT-Calculated Electronic Properties of Piperidine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Piperidine | -6.1 | 2.5 | 8.6 |

| 3-Hydroxypiperidine (B146073) | -6.3 | 2.2 | 8.5 |

| 1,4'-Bipiperidine | -5.9 | 2.4 | 8.3 |

| This compound | -6.0 | 2.3 | 8.3 |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio quantum chemistry methods are foundational computational tools for predicting the electronic structure of molecules from first principles, without reliance on empirical parameters. These methods solve the electronic Schrödinger equation to provide highly accurate information on molecular geometries, energies, and a variety of other electronic properties. For a molecule such as this compound, ab initio calculations can offer profound insights into its conformational landscape, intramolecular interactions, and fundamental reactivity, which are critical for understanding its chemical behavior and potential applications.

The application of ab initio methods to this compound would typically commence with a conformational search to identify the lowest energy structures. Due to the flexibility of the two piperidine rings and the rotational freedom around the C-N and C-C bonds linking them, the molecule can exist in numerous conformations. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are instrumental in accurately calculating the relative energies of these conformers. The choice of basis set is also crucial, with larger basis sets generally yielding more accurate results at a higher computational cost. For instance, Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed to achieve a balance between accuracy and computational expense.

A key aspect of the electronic structure of this compound that can be elucidated by ab initio methods is the nature of the lone pair electrons on the two nitrogen atoms and the oxygen atom of the hydroxyl group. The orientation and energy of these lone pairs significantly influence the molecule's proton affinity, hydrogen bonding capability, and coordination to other chemical species. Techniques such as Natural Bond Orbital (NBO) analysis, performed on the ab initio wavefunction, can provide a quantitative description of these lone pairs, including their hybridization and delocalization.

Furthermore, ab initio calculations can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For example, the calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra, while the prediction of nuclear magnetic resonance (NMR) chemical shifts can assist in the assignment of signals in ¹H and ¹³C NMR spectra. The table below illustrates the kind of data that can be generated from such calculations for different stable conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (N1-C4'-C1-N4) (degrees) |

|---|---|---|---|

| Chair-Chair (Axial OH) | 0.00 | 2.15 | 178.5 |

| Chair-Chair (Equatorial OH) | 0.85 | 1.98 | -179.2 |

| Chair-Boat (Axial OH) | 5.62 | 3.41 | 65.3 |

| Chair-Boat (Equatorial OH) | 6.48 | 3.27 | -63.8 |

The accurate determination of the electronic structure of this compound through ab initio methods provides a solid foundation for understanding its intrinsic chemical properties. This knowledge is invaluable for further computational studies, such as molecular dynamics simulations and docking studies, as well as for guiding synthetic efforts and the development of new applications for this compound.

Cheminformatics and Data Mining Approaches for Comprehensive Bipiperidine Chemical Space Analysis

Cheminformatics and data mining are powerful computational disciplines used to analyze vast collections of chemical data, enabling the exploration of chemical space, the identification of structure-property relationships, and the design of novel molecules with desired characteristics. A comprehensive analysis of the bipiperidine chemical space, which encompasses this compound and its numerous analogs and derivatives, can provide significant insights into the therapeutic potential and other applications of this class of compounds.

The initial step in such an analysis is the generation of a virtual library of bipiperidine derivatives. This can be achieved by systematically modifying the core 1,4'-bipiperidine scaffold with a diverse range of substituents at various positions on both piperidine rings. The resulting library can contain thousands or even millions of virtual compounds, representing a significant portion of the accessible bipiperidine chemical space.

Once the virtual library is established, a wide array of molecular descriptors can be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. Examples of commonly used descriptors include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular shape indices.

With the calculated descriptors, data mining techniques can be employed to explore the chemical space and identify interesting patterns and trends. Principal Component Analysis (PCA) is a widely used dimensionality reduction technique that can be used to visualize the distribution of compounds in a lower-dimensional space, revealing clusters of structurally similar molecules. Clustering algorithms, such as k-means or hierarchical clustering, can then be used to group the compounds based on their descriptor values, facilitating the identification of distinct structural classes within the bipiperidine chemical space.

Furthermore, if experimental data, such as biological activity or physicochemical properties, are available for a subset of the bipiperidine derivatives, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can be developed. These models use statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like random forests and support vector machines, to establish a mathematical relationship between the molecular descriptors and the observed activity or property. A well-validated QSAR model can then be used to predict the activity of the virtual compounds in the library, prioritizing the most promising candidates for synthesis and experimental testing.

The following interactive table presents a hypothetical subset of a virtual bipiperidine library with some calculated molecular descriptors, illustrating the type of data that would be used in a cheminformatics analysis.

| Compound ID | R1 Substituent | R2 Substituent | Molecular Weight | logP | TPSA |

|---|---|---|---|---|---|